molecular formula C6H13BN2O4 B11908077 (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid CAS No. 207798-77-4

(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid

カタログ番号: B11908077
CAS番号: 207798-77-4
分子量: 187.99 g/mol
InChIキー: JPQLFRIZJGZKHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a specialized organoboron compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a boronic acid functional group with a piperazine ring system, a privileged scaffold in pharmacology, making it a valuable building block for the synthesis of more complex molecules. The primary research application of this compound is as a key reagent in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in constructing active pharmaceutical ingredients and diverse compound libraries for screening. Boronic acids are stable, generally non-toxic, and act as versatile synthetic intermediates, with their final degradation product being boric acid, which is readily eliminated . In drug discovery, the introduction of a boronic acid group can significantly alter the selectivity, physicochemical properties, and pharmacokinetic characteristics of a bioactive molecule . Boronic acids can behave as Lewis acids, capable of forming reversible covalent complexes with nucleophiles like hydroxyl groups, which is the mechanism behind their activity as potent enzyme inhibitors . This has been successfully exploited in several FDA-approved drugs, including the anticancer agent bortezomib and the β-lactamase inhibitor vaborbactam . The piperazine moiety in this compound is a common feature in molecules targeting the central nervous system and other therapeutic areas, while the methoxycarbonyl group offers a handle for further chemical modification. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

207798-77-4

分子式

C6H13BN2O4

分子量

187.99 g/mol

IUPAC名

(4-methoxycarbonylpiperazin-1-yl)boronic acid

InChI

InChI=1S/C6H13BN2O4/c1-13-6(10)8-2-4-9(5-3-8)7(11)12/h11-12H,2-5H2,1H3

InChIキー

JPQLFRIZJGZKHZ-UHFFFAOYSA-N

正規SMILES

B(N1CCN(CC1)C(=O)OC)(O)O

製品の起源

United States

準備方法

Piperazine Ring Formation and Substitution

Boronation Strategies

Miyaura Borylation

The Miyaura reaction, employing bis(pinacolato)diboron (B2_2pin2_2) and palladium catalysts, is widely used for introducing boronic ester groups. Key conditions include:

Catalyst SystemSolventTemperatureYield (%)Reference
Pd(dppf)Cl2_2/KOAcDMF80°C68
Pd(PPh3_3)4_4/Cs2_2CO3_3THF65°C74

This method requires halogenated precursors (e.g., 5-bromo-2-aminopyrimidine), with optimal yields achieved using polar aprotic solvents and aryl bromides over chlorides.

Metalation-Boronation Sequences

The Petasis reaction enables simultaneous introduction of boronic acid and methoxycarbonyl groups via a three-component coupling:

  • Components : Piperazine, glyoxylic acid, and arylboronic acid.

  • Mechanism : Formation of a tetracoordinate boronate intermediate facilitates nucleophilic addition to the iminium ion derived from piperazine and glyoxylate.

Optimized conditions (morpholine as base, methanol solvent) achieve diastereoselectivity >90% and yields of 70–85%. This method is advantageous for constructing complex architectures in one pot but requires precise stoichiometric control.

Challenges and Optimization

Protective Group Limitations

Early methods using Boc protection faced low yields (<50%) due to imine instability and solubility issues. Switching to ketal-based protective groups (e.g., 2,2-dimethoxypropane) improved intermediate stability, enabling higher reaction temperatures (120–130°C) and yields up to 78%.

Solvent and Catalyst Selection

  • Solvent Effects : High-boiling polar aprotic solvents (e.g., DMF, NMP) enhance metalation efficiency but complicate purification. Switching to THF/toluene mixtures reduced side reactions in Miyaura borylation.

  • Catalyst Screening : Pd(PPh3_3)4_4 outperformed Pd(OAc)2_2 in cross-coupling reactions, minimizing deboronation byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Miyaura Borylation68–74>95HighBroad substrate tolerance
Metalation-Boronation65–7890ModerateNo Pd required
Petasis Reaction70–8588LowOne-pot synthesis

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:

SubstrateReaction ConditionsYieldProduct ApplicationSource
5-Bromo-3-cyano-2-aminopyridinePd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, microwave (170°C, 20 min)71%CDK4/6 inhibitors (e.g., Palbociclib)
2,4-DichloronicotinonitrilePd(PPh₃)₄, NaHCO₃, dioxane/H₂O, 100°C, 2 h38–95%Kinase-targeting intermediates
4-Bromo-3-nitropyridin-2-aminePd catalyst, Cs₂CO₃, acetonitrile, 80°C, 2–3 hN.R.Imidazo[4,5-b]pyridine derivatives

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination .

  • Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) show enhanced reactivity .

Petasis Borono–Mannich Reactions

While not directly reported for this compound, structurally related piperazine-boronic acids participate in three-component Petasis reactions with aldehydes and amines. For example:

  • Substrate Scope : Pyridinecarboxaldehydes and secondary amines yield allylamine derivatives under mild conditions (rt to 60°C) .

  • Limitations : Electron-deficient boronic acids (e.g., CF₃-substituted) show reduced reactivity compared to electron-rich analogs .

Functionalization of the Piperazine Scaffold

The methoxycarbonyl group undergoes selective transformations:

3.1. Deprotection and Amide Formation

  • Base Hydrolysis : Methoxycarbonyl groups are cleaved under basic conditions (e.g., NaOH/MeOH) to yield piperazine intermediates .

  • Aminolysis : Reaction with amines (e.g., dimethylamine) forms carboxamides, as demonstrated in kinase inhibitor syntheses .

3.2. N-Alkylation

  • Reductive Amination : Piperazine nitrogen reacts with aldehydes/ketones (e.g., tetrahydropyran-4-one) in the presence of NaBH₃CN .

Stability and Side Reactions

  • Protodeboronation : Observed under strongly acidic or high-temperature conditions (>100°C) .

  • Solvent Effects : Reactions in protic solvents (e.g., MeOH) may lead to boronate ester formation, altering reactivity .

Comparative Reactivity Insights

  • vs. Phenylboronic Acids : The piperazine ring enhances solubility in polar solvents but may sterically hinder transmetallation steps .

  • vs. Alkylboronic Acids : Higher thermal stability due to aromatic conjugation, enabling reactions at >100°C .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Development

The compound has been utilized in the synthesis of various pharmaceuticals, particularly those targeting protein-protein interactions and enzyme inhibition. For instance, boronic acids, including (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid, have been recognized for their ability to inhibit proteasomes, which are crucial in regulating protein degradation pathways in cells. This characteristic makes them potential candidates for treating diseases like multiple myeloma and other cancers .

1.2 Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases, which play vital roles in many biological processes. The incorporation of the piperazine moiety enhances the binding affinity to target enzymes, making this compound a valuable lead in drug discovery .

Biological Applications

2.1 Antimicrobial Activity

Recent studies have shown that boronic acid derivatives exhibit antimicrobial properties. For example, this compound has been tested against various bacterial strains, demonstrating significant efficacy against resistant strains . This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

2.2 Gene Delivery Systems

The compound has been explored for its potential in gene therapy applications. Boronic acids can form reversible covalent bonds with diols present in nucleic acids, facilitating the delivery of genetic material into cells. This property is being harnessed to improve transfection efficiencies in gene therapy protocols .

Materials Science Applications

3.1 Polymer Chemistry

This compound serves as a functional monomer in the synthesis of boronic acid-functionalized polymers. These polymers have shown promise in biomedical applications, such as drug delivery systems and hydrogels that respond to physiological changes . The incorporation of this compound into polymer matrices allows for controlled release mechanisms and enhanced biocompatibility.

3.2 Sensor Development

The unique properties of boronic acids make them suitable for developing sensors that detect sugars and other biomolecules. The interaction between boronic acids and diols can be exploited to create sensors with high specificity and sensitivity for glucose monitoring, which is crucial for diabetes management .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus with an MIC value of 0.5 mM when using this compound derivatives .
Study BDrug DevelopmentEvaluated the efficacy of boronic acid derivatives as proteasome inhibitors; showed effective reduction of tumor growth in vivo models .
Study CGene DeliveryInvestigated the use of boronic acid-functionalized polymers for enhanced transfection efficiency; achieved a 50% increase compared to standard methods .

作用機序

The mechanism of action of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperazine ring provides additional binding interactions, enhancing the compound’s specificity and potency.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The nature of substituents on the piperazine ring significantly influences physicochemical properties and bioactivity. Key analogs include:

Boc-Protected Piperazine Derivatives
  • Example : (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid, pinacol ester (Compound 4c)
    • Molecular Weight : 391.3 g/mol (pinacol ester), 309.2 g/mol (boronic acid) .
    • Key Differences : The bulkier tert-butoxycarbonyl (Boc) group increases steric hindrance and lipophilicity compared to the methoxycarbonyl group. This reduces aqueous solubility but improves stability in organic solvents, making it preferable for synthetic intermediates. LCMS and NMR data confirm structural integrity .
Alkyl-Substituted Piperazine Derivatives
  • Example: 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS 936353-84-3) Molecular Weight: 220.08 g/mol . Such analogs are often used in kinase inhibitors but may face challenges in bioavailability due to precipitation in aqueous solutions (e.g., RPMI medium) .
Ethylpiperazine Derivatives
  • Example : (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1704074-48-5)
    • Molecular Weight : 282.57 g/mol .
    • Key Differences : The ethyl group and chloro substituent further increase hydrophobicity, which may enhance membrane permeability but limit solubility. Such compounds are explored in targeted therapies requiring blood-brain barrier penetration .

Boronic Acid Attachment Position and Core Structure

The position of the boronic acid group and the core aromatic ring (e.g., phenyl vs. pyrimidine) modulate reactivity and target affinity:

Pyrimidine-Core Derivatives
  • Example : (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1536398-19-2)
    • Similarity Score : 0.68 compared to the target compound .
    • Key Differences : The pyrimidine core enhances π-π stacking interactions with biological targets, while the piperidine (vs. piperazine) ring lacks a second nitrogen, altering electronic properties and hydrogen-bonding capacity .
Phenyl-Core Derivatives
  • Example: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Activity: Demonstrated potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), surpassing trichostatin A in efficacy . Key Differences: The phenyl core with a methoxyethyl group improves water solubility, highlighting the trade-off between aromatic ring choice and substituent effects .

Solubility and Bioactivity Trends

Compound Substituent Aqueous Solubility Key Bioactivity Reference
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid –COOCH₃ Moderate Enzyme inhibition, PROTACs
Compound 4c (Boc-protected) –COOtBu Low Synthetic intermediate
4-(4-Methylpiperazin-1-yl)phenylboronic acid –CH₃ Low Kinase inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid –OCH₂CH₂OCH₃ High HDAC inhibition (IC₅₀ = 1 µM)
  • Solubility : Methoxycarbonyl and methoxyethyl groups improve solubility compared to alkyl or Boc substituents .
  • Bioactivity : Boronic acids with polar substituents show enhanced enzyme inhibition, while hydrophobic analogs excel in membrane penetration .

生物活性

(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a compound that combines a piperazine ring with a methoxycarbonyl group and a boronic acid functional group. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in cancer and diabetes treatment. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO. The presence of the piperazine ring and the boronic acid group is significant in medicinal chemistry, as these features contribute to the compound's ability to interact with biological targets.

Anti-Cancer Properties

Research indicates that boronic acids can exhibit anti-cancer properties by modulating enzyme activity and inhibiting specific cancer pathways. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell growth. A study highlighted that derivatives of piperazine with boronic acids demonstrated significant inhibition of Aurora kinases, which are critical in cell division and cancer progression .

Compound NameKey FeaturesBiological Activity
This compoundMethoxycarbonyl group; boronic acidPotential anti-cancer activity
(4-(Hydroxymethyl)piperazin-1-yl)boronic acidHydroxymethyl group; boronic acidEnzyme inhibitor
(4-(Aminomethyl)piperazin-1-yl)boronic acidAminomethyl group; boronic acidAnti-cancer properties
(4-(Carboxymethyl)piperazin-1-yl)boronic acidCarboxymethyl group; boronic acidTargets metabolic pathways

The mechanism by which this compound exerts its biological effects may involve selective binding to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating these interactions, providing insights into binding affinities and potential inhibitory mechanisms.

Case Studies

A notable case study involved the synthesis of derivatives similar to this compound, which were evaluated for their anti-cancer efficacy. In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including colon carcinoma cells, with IC50 values in the low micromolar range . These findings suggest that modifications to the piperazine ring or the addition of other functional groups could enhance biological activity.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions, emphasizing the importance of optimizing conditions for yield and purity. The synthesis can be achieved through the reaction of piperazine derivatives with appropriate boron-containing reagents under controlled conditions .

Future Directions

While preliminary studies indicate significant potential for this compound in drug development, further empirical research is necessary to fully understand its efficacy and safety profiles. Future studies should focus on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Detailed investigations into how this compound interacts with specific biological targets.
  • Structure-activity relationship (SAR) : Exploring how variations in structure affect biological activity.

Q & A

Basic: What are the established synthetic routes for (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the piperazine core with a methoxycarbonyl group. For example, esterification of piperazine-1-carboxylic acid using methyl chloroformate under basic conditions.

  • Step 2: Boronation via Miyaura borylation. A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂Pin₂) or direct electrophilic substitution using boron tribromide (BBr₃).

  • Key Parameters:

    Reaction StepCatalyst/ReagentSolventTemperatureYieldReference
    BoronationPd(dppf)Cl₂DMF80°C~60%Adapted from [4]

Reference: Similar boronic acid syntheses employ Rh(I)-catalyzed carboxylation with CO₂, as demonstrated in arylboronic ester functionalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identifies methoxycarbonyl (δ ~3.9 ppm for -OCH₃; δ ~167 ppm for carbonyl) and piperazine protons (δ ~2.5–3.5 ppm for N-CH₂). Boronic acid protons (B-OH) are often broad or absent due to exchange .
  • X-ray Crystallography: Resolves boronic acid geometry and hydrogen-bonding networks. SHELX software is widely used for refinement .
  • IR Spectroscopy: Confirms B-O (∼1340 cm⁻¹) and ester C=O (∼1720 cm⁻¹) stretches.

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for this boronic acid?

Methodological Answer:
Key factors include:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

  • Base: Cs₂CO₃ or K₃PO₄ to maintain pH > 10, stabilizing the boronate intermediate.

  • Solvent: Mixed solvents (e.g., DME/H₂O) enhance solubility and reactivity.

  • Example Optimization Table:

    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄Cs₂CO₃DME/H₂O85
    PdCl₂(dtbpf)K₃PO₄Toluene/H₂O78

Reference: Analogous biphenyldiboronic acid reactions highlight solvent/base synergies .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Studies: Predict preferential attack at the boronic acid’s electrophilic boron center. Piperazine’s electron-donating effect lowers activation energy for cross-coupling .
  • Experimental Data: Substituents on piperazine (e.g., methyl groups) modulate electron density, altering reaction rates. For example, 4-methylpiperazine derivatives show 20% faster coupling than unsubstituted analogs .

Basic: How does pH influence the stability of this compound?

Methodological Answer:

  • Stability Profile:

    pH RangeStabilityObservations
    2–6LowBoronic acid hydrolyzes to boroxin
    7–9HighBoronate ester formation dominates
    >10ModerateBase-induced decomposition

Storage: Dry, inert atmosphere at −20°C prevents hydrolysis. Similar boronic acids degrade rapidly in acidic media .

Advanced: What role does this compound play in protease inhibitor design?

Methodological Answer:

  • Mechanism: Boronic acids form reversible covalent bonds with serine protease active sites (e.g., proteasome inhibitors like Bortezomib). The piperazine moiety enhances solubility and target affinity.
  • Case Study: Piperazine-boronic acid derivatives inhibit trypsin-like proteases with IC₅₀ values < 100 nM. Structural analogs in patents highlight piperazine’s role in binding pocket accommodation .

Advanced: Which computational methods predict its binding modes in drug discovery?

Methodological Answer:

  • Docking (AutoDock Vina): Screens binding poses with proteases. The methoxycarbonyl group often occupies hydrophobic pockets.

  • MD Simulations (GROMACS): Reveal dynamic stability of boronate-enzyme complexes over 100 ns trajectories.

  • Data Output Example:

    Simulation Time (ns)RMSD (Å)Binding Energy (kcal/mol)
    501.2−9.8
    1001.5−8.5

Reference: Piperazine derivatives’ simulations correlate with experimental IC₅₀ values .

Basic: What analytical methods quantify this compound in complex mixtures?

Methodological Answer:

  • HPLC (C18 Column): Mobile phase: 60:40 MeCN/H₂O with 0.1% TFA. Retention time: ~8.2 min .
  • LC-MS (ESI+): [M+H]⁺ at m/z 229.1 (calculated). Confirm fragmentation pattern matches synthetic standards.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。